molecular formula C27H28F3N3O B2644132 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 946287-33-8

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2644132
CAS RN: 946287-33-8
M. Wt: 467.536
InChI Key: JMNGLPHPUWEGSU-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C27H28F3N3O and its molecular weight is 467.536. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

  • DNA-Intercalating Antitumor Agents: A study by Atwell, Baguley, and Denny (1989) explored phenyl-substituted derivatives of similar compounds as potential DNA-intercalating antitumor agents. This research indicated that specific structural changes could affect DNA binding and antitumor activity, with certain derivatives showing promising activity in solid tumor models (Atwell, Baguley, & Denny, 1989).

Sigma-2 Receptor Studies

  • Sigma-2 Receptor Probe: Xu et al. (2005) conducted a study on related compounds as sigma-2 receptor probes, valuable for understanding tumor pathophysiology. This research demonstrated that specific benzamide analogs could effectively bind to sigma-2 receptors, indicating their potential use in cancer research (Xu et al., 2005).

Synthetic Methodology

  • Super Acid-Induced Cyclization: Saitoh et al. (2003) described an improved synthesis method for chiral tetrahydroisoquinolines using super acid-induced cyclization. This advancement in synthetic chemistry could be applicable in creating various derivatives of the compound (Saitoh, Shikiya, Horiguchi, & Sano, 2003).

Chemotherapeutic Research

  • Novel Anticancer Agents: Redda, Gangapuram, and Ardley (2010) synthesized tetrahydroisoquinoline derivatives for potential use as anticancer agents. This research underscores the relevance of such compounds in the development of new chemotherapeutic drugs (Redda, Gangapuram, & Ardley, 2010).

Imaging and Diagnostic Applications

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N3O/c1-32(2)24-12-10-20(11-13-24)25(33-15-14-19-6-3-4-7-22(19)18-33)17-31-26(34)21-8-5-9-23(16-21)27(28,29)30/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNGLPHPUWEGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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